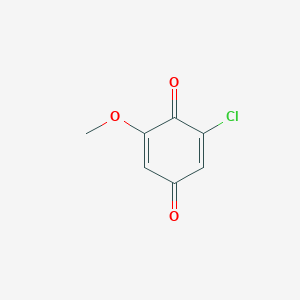
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- is a chemical compound with the molecular formula C7H5ClO3 It is a derivative of benzoquinone, where the hydrogen atoms at positions 2 and 6 are substituted by chlorine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- typically involves the chlorination and methoxylation of benzoquinone derivatives. One common method includes the reaction of 2,5-dimethoxybenzoquinone with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized benzoquinones.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage. The compound may also inhibit specific enzymes and disrupt cellular pathways, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Similar structure but lacks the methoxy group.
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-: Similar structure but lacks the chlorine atom.
2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-hydroxy-: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both chlorine and methoxy groups in 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-methoxy- imparts unique chemical properties, making it more reactive and versatile in various chemical reactions. This dual substitution also enhances its potential biological activities compared to its analogs.
Properties
CAS No. |
54490-80-1 |
|---|---|
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chloro-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
InChI Key |
CGTKOPHUGPJEPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
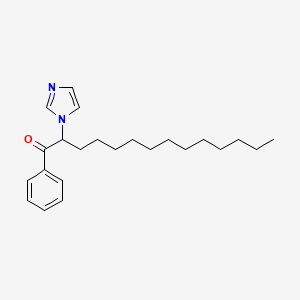
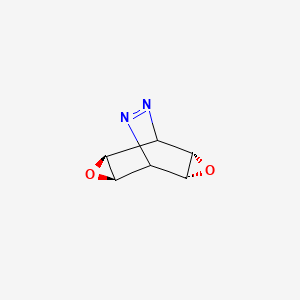
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
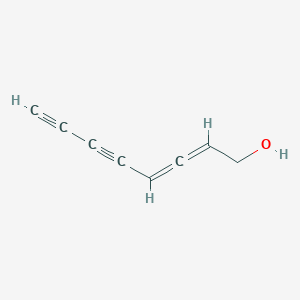
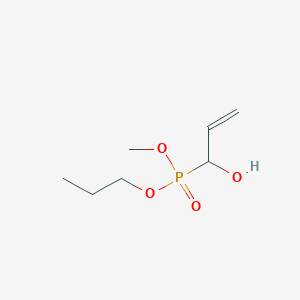
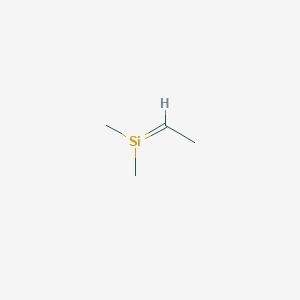
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
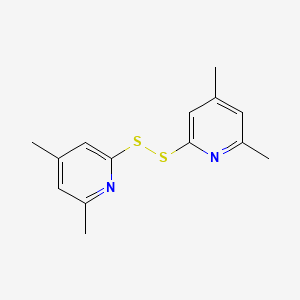
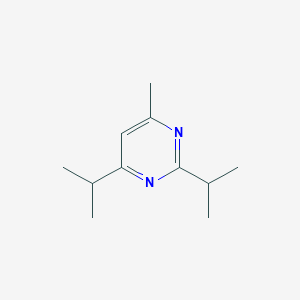
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)
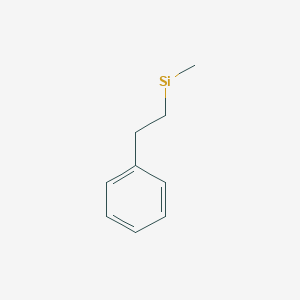
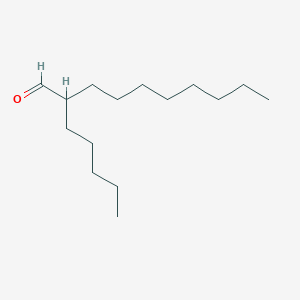
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
